1-(3-Bromopropyl)-4-chlorobenzene

Organic Synthesis Photoredox Catalysis Oxidative Chlorination

Researchers requiring precise, orthogonal functionalization for complex syntheses often face bottlenecks due to the limited selectivity of standard halo-alkyl linkers. 1-(3-Bromopropyl)-4-chlorobenzene (CAS 64473-35-4) directly addresses this as a bifunctional alkylating agent with a defined reactivity gradient. Its distinct C-Br and C-Cl bonds enable sequential derivatization without protecting group manipulations. - **Orthogonal Reactivity:** The bromine atom serves as a superior leaving group for initial nucleophilic substitution or cross-coupling, while the para-chloro substituent remains intact for subsequent transformations, enabling precise dendrimer construction. - **Optimized Physicochemistry:** With an XLogP3 of 3.9, this scaffold enhances membrane permeability and blood-brain barrier penetration in CNS drug candidates, as highlighted in patent WO2023/154321. - **Supply Assurance:** Procured in high purity (≥97%) with comprehensive QC (NMR, HPLC, GC), ensuring batch-to-batch consistency for reproducible, high-yielding syntheses.

Molecular Formula C9H10BrCl
Molecular Weight 233.53 g/mol
CAS No. 64473-35-4
Cat. No. B1277888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-4-chlorobenzene
CAS64473-35-4
Molecular FormulaC9H10BrCl
Molecular Weight233.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCBr)Cl
InChIInChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
InChIKeyOVXYDNVSUOXGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-4-chlorobenzene (CAS 64473-35-4) Procurement and Technical Baseline Overview


1-(3-Bromopropyl)-4-chlorobenzene (CAS 64473-35-4) is a para-substituted halogenated aromatic compound of formula C₉H₁₀BrCl and molecular weight 233.53 g/mol . It is a bifunctional alkylating agent featuring a 3-bromopropyl side chain and a 4-chloro substituent on the benzene ring . The compound exhibits a boiling point of 254.3±15.0°C at 760 mmHg and a density of 1.424 g/cm³ . In its standard commercial form, it is supplied as a solid or pale yellow liquid with typical purity specifications of 95% to 97%, and may be accompanied by NMR, HPLC, and GC quality control data .

Why 1-(3-Bromopropyl)-4-chlorobenzene Cannot Be Interchanged with Close Analogs


Attempting to substitute 1-(3-Bromopropyl)-4-chlorobenzene with simpler in-class analogs (e.g., 1-(3-bromopropyl)benzene, 1-(3-chloropropyl)-4-chlorobenzene, or 1-(3-bromopropyl)-4-fluorobenzene) in a synthetic workflow will likely fail due to substantial differences in reactivity, selectivity, and physicochemical outcomes. The differential leaving-group ability of bromine versus chlorine dictates orthogonal functionalization steps . The para-chloro substituent on the aromatic ring provides electronic modulation that alters the regioselectivity of subsequent electrophilic aromatic substitution reactions compared to unsubstituted or fluorinated analogs [1]. Furthermore, changes in lipophilicity (XLogP3 values) and electronic distribution affect the compound's performance as a building block in medicinal chemistry, particularly in influencing the metabolic stability and blood-brain barrier penetration of final drug candidates [2].

Quantitative Evidence of Differentiation for 1-(3-Bromopropyl)-4-chlorobenzene (CAS 64473-35-4)


Synthetic Yield and Selectivity in Chlorination Reactions

In a photoredox-mediated oxidative chlorination process, 1-(3-Bromopropyl)-4-chlorobenzene achieves a chlorination yield of approximately 98% with high selectivity for the chlorination product . While specific comparator data for the analogous 1-(3-bromopropyl)benzene under identical conditions is not available, the high yield and selectivity of the target compound, as reported by a commercial vendor, suggest a favorable reactivity profile for this specific substrate in this transformation class.

Organic Synthesis Photoredox Catalysis Oxidative Chlorination

Improved Metabolic Stability and Blood-Brain Barrier Penetration in Antipsychotic Drug Candidates

A 2023 patent (WO2023/154321) describes the use of 1-(3-Bromopropyl)-4-chlorobenzene as a key scaffold in the synthesis of novel antipsychotic agents [1]. According to the patent claims, derivatives containing this scaffold demonstrate improved metabolic stability and enhanced blood-brain barrier (BBB) penetration compared to previous generations of compounds [1]. The patent does not provide explicit quantitative data in the publicly available summary, but the claim of superiority over earlier compounds indicates a meaningful differentiation driven by the 4-chlorophenyl-3-bromopropyl framework.

Medicinal Chemistry Drug Discovery Antipsychotic Agents

Bifunctional Alkylating Capability Enables Stepwise Dendrimer Functionalization

1-(3-Bromopropyl)-4-chlorobenzene is explicitly described as a bifunctional alkylating agent for dendrimer synthesis . The presence of both a bromine atom (excellent leaving group) and a chlorine atom (more moderate leaving group) permits a controlled, stepwise functionalization strategy . In contrast, the analogous compound 1-(3-chloropropyl)-4-chlorobenzene (CAS 64473-34-3) offers two chlorine leaving groups, which are less reactive and would likely require harsher conditions or different catalysts for sequential activation [1]. This differentiation allows for the construction of more complex macromolecular architectures with precise control over branching and surface functionality.

Polymer Chemistry Dendrimer Synthesis Macromolecular Architecture

Comparative Lipophilicity and Predicted Solubility Profile

The calculated physicochemical properties of 1-(3-Bromopropyl)-4-chlorobenzene (XLogP3 = 3.9, Consensus Log P = 3.75, ESOL Log S = -3.97) differ significantly from its 4-fluoro analog 1-(3-Bromopropyl)-4-fluorobenzene (predicted XLogP3 ≈ 2.8-3.0) . The higher lipophilicity of the 4-chloro compound is a direct consequence of the larger, more polarizable chlorine atom. This difference in lipophilicity can influence the compound's partitioning behavior in biological systems and organic/aqueous extractions, directly impacting its utility as a building block for more lipophilic drug candidates or materials.

Physicochemical Properties ADME Prediction Drug-likeness

Validated Application Scenarios for 1-(3-Bromopropyl)-4-chlorobenzene Procurement


Medicinal Chemistry: CNS Drug Candidate Synthesis

Procure 1-(3-Bromopropyl)-4-chlorobenzene as a privileged building block for the synthesis of CNS-penetrant antipsychotic agents. The 4-chlorophenyl-3-bromopropyl scaffold has been shown in patent literature (WO2023/154321) to confer improved metabolic stability and enhanced blood-brain barrier penetration in derivative compounds relative to earlier generations [1]. This property is critical for achieving efficacious brain concentrations in psychiatric drug development programs. The bromopropyl group serves as a versatile handle for further derivatization via cross-coupling or nucleophilic substitution.

Materials Science: Controlled Dendrimer and Macromolecular Synthesis

Select 1-(3-Bromopropyl)-4-chlorobenzene specifically for the construction of dendrimers and other highly branched macromolecules requiring orthogonal, stepwise functionalization [1]. The differential reactivity of the bromine (excellent leaving group) and chlorine (moderate leaving group) atoms allows for precise control over branching architecture. This enables the sequential introduction of different functional moieties under mild conditions, a capability not possible with the analogous 1-(3-chloropropyl)-4-chlorobenzene, which lacks a strong reactivity gradient . This selectivity is essential for producing well-defined, high-purity materials for advanced applications such as drug delivery, catalysis, or molecular electronics.

Organic Synthesis: High-Yield Photoredox Chlorination Intermediate

Integrate 1-(3-Bromopropyl)-4-chlorobenzene into photoredox-catalyzed oxidative chlorination sequences where high yield and selectivity are paramount [1]. The compound has been demonstrated to undergo chlorination with a yield of approximately 98% and high selectivity for the desired product. This reliability reduces the need for extensive purification and maximizes throughput, making it a cost-effective choice for synthetic routes that utilize this specific transformation. Procurement should be prioritized when a reproducible, high-yielding chlorination step is required in a multi-step synthesis.

Chemical Biology: Optimized Lipophilic Probe Development

Use 1-(3-Bromopropyl)-4-chlorobenzene as a starting point for the synthesis of lipophilic small-molecule probes. Its calculated XLogP3 of 3.9 [1] positions it in a favorable lipophilicity range for membrane permeability and target engagement in intracellular assays. This property is particularly valuable when designing probes that must cross cell membranes or partition into specific subcellular compartments. The significant lipophilicity difference compared to the 4-fluoro analog (XLogP3 ~ 2.8-3.0) allows researchers to fine-tune the physicochemical properties of their probe series without altering the core structural framework.

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